N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Description

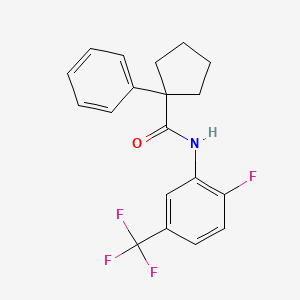

N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a fluorinated aromatic compound featuring a formamide backbone with a phenylcyclopentyl group and a 2-fluoro-5-(trifluoromethyl)phenyl substituent. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the fluorine atom at the ortho position may influence steric and electronic interactions with biological targets . Its molecular formula is inferred as C₁₈H₁₆F₄N₂O, with a calculated molecular weight of 348.33 g/mol and 2 H-bond donors and 4 H-bond acceptors, which may impact solubility and target binding.

Properties

IUPAC Name |

N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEDDLDSWGYVFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multiple steps, starting with the preparation of the key intermediate, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with phenylcyclopentylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide serves as a crucial intermediate in the synthesis of more complex molecules. Its unique structure allows for:

- Synthesis of Derivatives : The compound can be modified to create derivatives that may exhibit enhanced biological activity or improved material properties.

- Building Block for Advanced Materials : Its properties make it suitable for developing advanced polymers and materials used in electronics and coatings.

Biology

In biological research, this compound is utilized for:

- Studying Enzyme Interactions : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating studies on enzyme-substrate interactions and protein binding dynamics.

- Drug Development : The formamide moiety can form hydrogen bonds with target proteins, potentially leading to novel therapeutic agents. For instance, compounds with similar structures have shown promise in inhibiting tuberculosis bacteria, highlighting the potential of this compound in antimicrobial research .

Industry

In industrial applications, this compound is used for:

- Development of Agrochemicals : The compound's stability and reactivity make it suitable for synthesizing pesticides and herbicides.

- Manufacturing of Fine Chemicals : Its role as a precursor in the synthesis of specialty chemicals underscores its importance in the chemical manufacturing sector.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Synthesis of derivatives, advanced materials |

| Biology | Enzyme interaction studies, drug development | Novel therapeutic agents, antimicrobial activity |

| Industry | Agrochemical development, fine chemicals manufacturing | Stability and reactivity for specialty chemicals |

Case Studies

-

Antimicrobial Research :

In a study exploring compounds similar to this compound, derivatives were synthesized that exhibited potent activity against Mycobacterium tuberculosis. The findings suggest that structural modifications can lead to significant improvements in efficacy against resistant strains . -

Material Science :

Research into the use of fluorinated compounds like this one has shown promising results in enhancing the properties of polymers used in electronic applications. The addition of trifluoromethyl groups has been linked to improved thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The formamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their properties are summarized below:

Key Comparative Insights

Trifluoromethyl vs. Nitro/Methylthio Groups The CF₃ group in the target compound likely improves lipophilicity and electron-withdrawing effects compared to the nitro (NO₂) group in or methylthio (SMe) in . However, indicates that CF₃ substitution in certain positions (e.g., N'-(3-CF₃-phenyl)) can reduce binding affinity compared to bromo or fluoro substituents .

Fluoro vs. Hydroxy/Chloro Substituents

- The 2-fluoro substituent in the target compound may offer better steric compatibility and reduced metabolic oxidation compared to 2-hydroxy (in ) or 2-chloro (in ). Chloro substituents in were associated with lower affinity than fluoro/bromo analogues .

Formamide vs. Compounds with carboxamide linkages (e.g., ) often exhibit enhanced stability but may differ in target selectivity.

Cyclopentyl vs. Cyclopropyl/Naphthyl Groups

- The phenylcyclopentyl group in the target compound provides a larger hydrophobic surface area and conformational flexibility compared to cyclopropyl () or naphthyl groups (). suggests that bulky substituents in the N-aryl series can modulate binding affinity at the PCP site .

Biological Activity

N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : C19H17F4NO

- Molecular Weight : 351.34 g/mol

- CAS Number : 1022529-02-7

The compound features a fluorinated phenyl ring and a cyclopentyl moiety, which contribute to its unique chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Preparation of Key Intermediate : The initial step often includes the formation of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate.

- Reaction with Phenylcyclopentylamine : This intermediate is then reacted with phenylcyclopentylamine under controlled conditions, usually involving solvents like dichloromethane and catalysts to enhance yield and purity.

This compound exhibits its biological activity through several mechanisms:

- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

- Protein Interaction : The formamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating protein activity.

In Vitro Studies

Research has highlighted the compound's potential in inhibiting various cellular processes:

- Cell Proliferation : In studies involving L1210 mouse leukemia cells, compounds similar to this compound demonstrated potent inhibition of cell proliferation, with IC50 values in the nanomolar range. This suggests a strong potential for anticancer applications .

Case Studies

- Anticancer Activity : A study evaluated the effects of related compounds on L1210 mouse leukemia cells, revealing significant growth inhibition. The mechanism was linked to intracellular release pathways that enhance the cytotoxicity of these compounds .

- Selectivity and Potency : Another investigation into structurally similar compounds demonstrated selective inhibition against specific isoforms of enzymes involved in cancer progression, showcasing favorable pharmacokinetic profiles and low toxicity in vivo models .

Comparative Analysis of Related Compounds

| Compound Name | IC50 (nM) | Target Enzyme | Selectivity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound 17d (similar structure) | 8 | mPGES-1 | High |

| Compound X (related analog) | 16.24 | A549 Cells | Moderate |

Q & A

Q. What are the optimal synthetic routes for N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Esterification/Amidation : Similar to methods used for trifluoromethylphenyl propanoates, where acid-catalyzed condensation (e.g., H₂SO₄) between cyclopentylphenyl carboxylic acid derivatives and fluorinated anilines is performed under reflux .

- Halogenation : Fluorination at the 2-position of the aromatic ring may require electrophilic substitution using HF-pyridine complexes or transition-metal catalysts .

- Key Parameters : Temperature (60–120°C), solvent polarity (e.g., DMF or THF), and reaction time (12–48 hours) significantly impact yield and purity. For example, extended reaction times reduce byproduct formation in amidation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the final product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR spectra validate substituent positions. For instance, the trifluoromethyl group shows a distinct singlet near δ 120–125 ppm in ¹⁹F NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% target peak area) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₆F₄N₂O: 405.12) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, though amorphous forms may require alternative validation (e.g., powder XRD) .

Advanced Research Questions

Q. How can researchers design a structure-activity relationship (SAR) study to evaluate bioactivity?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace fluorine with chlorine, vary cyclopentyl groups) and assess changes in bioactivity .

- Biological Assays : Test analogs against target receptors (e.g., kinase inhibition assays) or microbial models (e.g., Mycobacterium tuberculosis for antitubercular activity) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to proteins like cytochrome P450 or bacterial enzymes .

- Data Correlation : Plot substituent electronic effects (Hammett σ constants) against IC₅₀ values to identify pharmacophoric features .

Q. What strategies resolve discrepancies in analytical data during synthesis or characterization?

- Methodological Answer :

- Contradiction in NMR Peaks : If unexpected signals arise, compare with spectra of intermediates to trace impurities (e.g., unreacted starting materials) .

- HPLC Purity vs. Bioactivity Mismatch : Re-test bioactive fractions via LC-MS to identify co-eluting impurities or degradation products .

- Crystallinity Issues : If crystallization fails, employ solvent-drop grinding or amorphous form preparation (e.g., melt-quenching) for XRD analysis .

- Reproducibility Challenges : Standardize reaction conditions (e.g., moisture-free environments for fluorination steps) and document deviations .

Q. How can researchers evaluate the impact of polymorphic forms on bioactivity and stability?

- Methodological Answer :

- Polymorph Screening : Use solvent evaporation (e.g., ethanol, acetone) or cooling crystallization to isolate distinct crystalline forms .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) compare solubility, dissolution rates, and hygroscopicity across polymorphs .

- Bioavailability Assays : Perform in vitro permeability (Caco-2 cell monolayers) or in vivo pharmacokinetics to correlate polymorphs with absorption .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions, critical for formulation stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.